molecular formula C27H42O6 B072957 Trihexyl benzene-1,2,4-tricarboxylate CAS No. 1528-49-0

Trihexyl benzene-1,2,4-tricarboxylate

Cat. No.: B072957
CAS No.: 1528-49-0
M. Wt: 462.6 g/mol
InChI Key: MXHBQKVKHGQWRB-UHFFFAOYSA-N
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Description

Trihexyl benzene-1,2,4-tricarboxylate is an organic compound with the molecular formula C27H42O6. It is a liquid at room temperature and is known for its use as a plasticizer in various industrial applications. The compound is characterized by its three hexyl groups attached to a benzene ring, which also bears three carboxylate groups at the 1, 2, and 4 positions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trihexyl benzene-1,2,4-tricarboxylate can be synthesized through the esterification of benzene-1,2,4-tricarboxylic acid with hexanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Trihexyl benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trihexyl benzene-1,2,4-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of trihexyl benzene-1,2,4-tricarboxylate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. This interaction occurs through the insertion of the ester groups between polymer chains, disrupting their regular packing and enhancing their mobility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trihexyl benzene-1,2,4-tricarboxylate is unique due to its specific combination of hexyl groups and carboxylate groups, which provide a balance of flexibility and stability. This makes it particularly suitable for applications requiring high-performance plasticizers .

Biological Activity

Trihexyl benzene-1,2,4-tricarboxylate (also known as tris(2-ethylhexyl)benzene-1,2,4-tricarboxylate or TOTM) is an organic compound widely used as a plasticizer in various applications. Its biological activity has garnered attention due to its potential implications in health and environmental safety. This article provides a detailed examination of the biological activity of TOTM, supported by empirical data and case studies.

  • Molecular Formula : C33H54O6
  • Molecular Weight : Approximately 546.79 g/mol
  • Structure : TOTM is a high molecular weight ester derived from trimellitic acid, characterized by three carboxylate groups attached to a benzene ring.

Biological Activity Overview

TOTM exhibits several notable biological activities, primarily characterized by its low toxicity and biocompatibility. Research indicates that it does not significantly interact with cellular mechanisms at low concentrations, making it a safer alternative to traditional phthalates.

Toxicological Profile

  • Acute Toxicity :
    • In single-dose oral toxicity studies on Sprague-Dawley rats, the LD50 value was found to be greater than 2000 mg/kg for both sexes, indicating low acute toxicity .
  • Chronic Toxicity :
    • A 21-day gavage study in rats showed no adverse effects on body weight or organ weights at various dose levels. However, relative liver weights increased significantly in females across all doses, suggesting a potential for liver-related effects at high exposures .
  • Reproductive and Developmental Toxicity :
    • Studies have indicated no significant reproductive or developmental toxicity in animal models. Specifically, no negative impacts on copulation or fertility rates were observed .
  • Bioaccumulation :
    • Approximately 75% of orally administered TOTM is excreted unchanged in feces, with minimal bioaccumulation potential noted .

Environmental Impact

TOTM has been evaluated for its ecotoxicological effects and demonstrates low toxicity towards aquatic organisms. For instance, the no-observed-effect concentration (NOEC) for Daphnia magna was reported to be greater than 0.082 mg/L . This suggests that TOTM poses minimal risk to aquatic ecosystems at environmentally relevant concentrations.

Applications in Drug Delivery

Due to its biocompatibility and ability to enhance drug solubility and bioavailability, TOTM is being explored for use in drug delivery systems. Research indicates its potential as a carrier for hydrophobic drugs, facilitating controlled release mechanisms and improving therapeutic efficacy .

Comparative Analysis with Related Compounds

TOTM’s unique properties can be contrasted with other compounds derived from trimellitic acid esters:

Compound NameMolecular FormulaUnique Features
Di(2-ethylhexyl) phthalate (DEHP)C24H38O4Common plasticizer linked to health concerns
Tris(isooctyl) trimellitateC33H54O6Similar structure but different alkyl chain length
Tri-n-octyl trimellitateC33H54O6Alternative plasticizer with similar applications

Case Studies

  • Safety Assessment in Cosmetics :
    • A safety assessment conducted on trialkyl trimellitates (including TOTM) indicated that they do not exhibit estrogenic activity in various assays, reinforcing their safety profile for cosmetic applications .
  • OECD Screening Assessment :
    • The OECD conducted a screening assessment that concluded TOTM is of low priority for further work due to its low toxicity profile and minimal environmental impact .

Properties

IUPAC Name

trihexyl benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O6/c1-4-7-10-13-18-31-25(28)22-16-17-23(26(29)32-19-14-11-8-5-2)24(21-22)27(30)33-20-15-12-9-6-3/h16-17,21H,4-15,18-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHBQKVKHGQWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCC)C(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052681
Record name Trihexyl benzene-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-trihexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1528-49-0
Record name Trihexyl trimellitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1528-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-trihexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-trihexyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trihexyl benzene-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trihexyl benzene-1,2,4-tricarboxylate
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